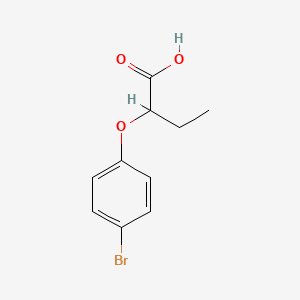

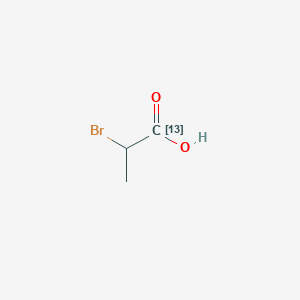

2-(4-Bromophenoxy)butanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of carbon-14 labeled 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone was achieved through a six-step radioactive synthesis starting from 2-bromo[1-14C]acetic acid, with an overall radiochemical yield of 2.2% . Similarly, the synthesis of 4-phenylbutenone derivatives was accomplished, and these compounds showed significant inhibitory activity against various enzymes . These studies suggest that the synthesis of 2-(4-Bromophenoxy)butanoic acid could potentially be achieved through multi-step reactions, possibly starting from simpler brominated precursors.

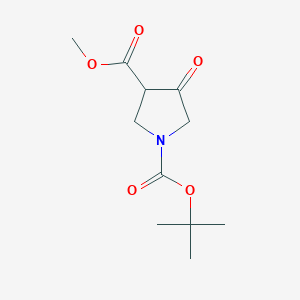

Molecular Structure Analysis

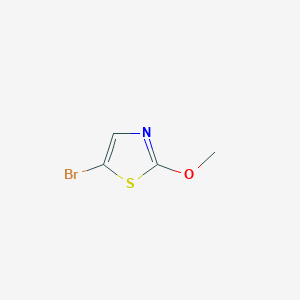

The molecular structure of 2-(4-Bromophenoxy)butanoic acid would consist of a 4-bromophenyl group attached to a butanoic acid moiety via an ether linkage. The presence of the bromine atom on the aromatic ring could influence the reactivity of the compound, making it amenable to further functionalization. The papers do not directly address the molecular structure of 2-(4-Bromophenoxy)butanoic acid, but they do provide examples of brominated aromatic compounds, which can be used to infer the chemical behavior of similar structures .

Chemical Reactions Analysis

The chemical reactions involving brominated compounds can vary widely depending on the functional groups present. For example, the bromination of vanillin to produce 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone involved a three-step reaction including bromination, aldol condensation, and reduction . This indicates that 2-(4-Bromophenoxy)butanoic acid could also undergo similar reactions, such as halogenation, condensation, and reduction, depending on the desired synthetic outcome.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenoxy)butanoic acid would be influenced by both the bromophenoxy and butanoic acid groups. The presence of the bromine atom is likely to increase the molecular weight and density of the compound compared to its non-brominated analog. The butanoic acid moiety would contribute to the compound's acidity and potential for forming salts and esters. While the papers do not provide specific data on 2-(4-Bromophenoxy)butanoic acid, they do describe the synthesis and properties of related brominated compounds, which can be used to predict the behavior of 2-(4-Bromophenoxy)butanoic acid .

Aplicaciones Científicas De Investigación

Environment-Friendly Solvent-Based Extraction

2-(4-Bromophenoxy)butanoic acid, along with other phenoxy acid herbicides, can be extracted using a green supramolecular solvent (SUPRAS). This method, developed for liquid phase microextraction (LPME), is applied in the analysis of herbicides in water and rice samples. The use of SUPRAS, synthesized from sodium dodecyl sulfate and tetrabutylammonium bromide, demonstrates an environment-friendly approach for the analysis of such compounds (Seebunrueng et al., 2020).

Influence on Chloride Channel Conductance

Research on 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids reveals their role in blocking chloride membrane conductance in rat striated muscle. This involves interaction with a specific receptor, and the study highlights the impact of chemical modifications on biological activity (Carbonara et al., 2001).

Sorption to Soil and Minerals

The sorption behavior of 2-(4-Bromophenoxy)butanoic acid, as part of phenoxy herbicides, is explored in relation to soil, organic matter, and minerals. Understanding this sorption process is crucial for evaluating environmental impact, specifically in terms of groundwater contamination risks (Werner et al., 2012).

Insect Pest Control Agents

2-(4-Bromophenoxy)butanoic acid derivatives, known as juvenogens, have potential applications in insect pest control. These biochemically activated hormonogenic compounds have been explored for their effectiveness in this field, demonstrating the versatility of this compound in various applications (Wimmer et al., 2007).

Optical Gating of Synthetic Ion Channels

Research involving 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 2-(4-Bromophenoxy)butanoic acid, shows its use in optical gating of synthetic ion channels. This highlights the potential of similar compounds in controlled release, sensing, and information processing applications (Ali et al., 2012).

Synthesis and Radiolabelling for Medical Imaging

2-[6-(4-Bromophenoxy)hexyl]-oxirane-2-carboxylic acid, a derivative of 2-(4-Bromophenoxy)butanoic acid, has been synthesized and radiolabelled for potential use in medical imaging. This development showcases the compound's utility in diagnostic applications (Abbas et al., 1991).

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-bromophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOHCBKDVIPIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303261 | |

| Record name | 2-(4-Bromophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)butanoic acid | |

CAS RN |

143094-65-9 | |

| Record name | 2-(4-Bromophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143094-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)

![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)